molecular formula C5H4ClN3O3 B1580579 4-Chloro-6-methoxy-5-nitropyrimidine CAS No. 52854-14-5

4-Chloro-6-methoxy-5-nitropyrimidine

Cat. No. B1580579
CAS RN: 52854-14-5
M. Wt: 189.56 g/mol
InChI Key: YZTJXHWQWCLEJX-UHFFFAOYSA-N
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Description

This would typically include the compound’s systematic name, its molecular formula, and its structure.



Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield.



Molecular Structure Analysis

This involves examining the compound’s molecular structure, including its atomic arrangement and any functional groups.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes, including its reactivity and the products it forms.



Physical And Chemical Properties Analysis

This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.


Scientific Research Applications

Synthesis of Nitropyrimidines and Their Derivatives

4-Chloro-6-methoxy-5-nitropyrimidine serves as a precursor in the synthesis of various nitropyrimidines and their derivatives, crucial for developing antileukemic agents and other medicinal compounds. For example, it has been utilized in the synthesis of 6-mercaptopurine 7-N-oxide and 6-methylthiopurine 7-N-oxide, which have shown antileukemic activity in vitro. These syntheses involve complex pathways including condensation reactions, intramolecular cyclization, and group modifications to achieve the desired nitropyrimidine derivatives with potential antileukemic properties (Fujii et al., 1995).

Conversion to Pyrazole Derivatives

The chemical reactivity of 4-Chloro-6-methoxy-5-nitropyrimidine allows its transformation into various heterocyclic compounds, such as pyrazoles, which are of interest due to their diverse biological activities. One pathway involves its reaction with ethanolic hydrazine hydrate, leading to the formation of 3-amino-4-nitropyrazole. This process showcases the versatility of nitropyrimidines in generating new compounds through nucleophilic substitution reactions and highlights their potential utility in the synthesis of biologically active molecules (Biffin et al., 1968).

Development of Antitumor Agents

Further research into the applications of 4-Chloro-6-methoxy-5-nitropyrimidine derivatives includes their evaluation as potential antitumor agents. For instance, 6-(dibromomethyl)-2-methoxy-4-morpholino-5-nitropyrimidine, derived from a series of 2,4,6-trisubstituted-5-nitropyrimidines, has demonstrated significant inhibition of proliferation in vitro for specific cancer cell lines. Such studies provide insight into the design of new antiproliferative compounds with enhanced efficacy against cancer (Thompson et al., 1997).

Amplification of Antibacterial Agents

Nitropyrimidine derivatives also play a role in enhancing the efficacy of antibacterial agents. For example, the synthesis of purines from 4-chloro-2,6-dimethyl-5-nitropyrimidine and their evaluation as amplifiers of phleomycin against E. coli demonstrate the potential of nitropyrimidine derivatives in the development of more effective antibacterial treatment options. This research underscores the importance of synthetic pathways involving nitropyrimidines for generating compounds that can potentially increase the antibacterial activity of existing drugs (Brown et al., 1972).

Safety And Hazards

This involves examining any safety concerns or hazards associated with the compound, including its toxicity and any precautions that need to be taken when handling it.


Future Directions

This involves considering potential future research directions, such as new synthesis methods, potential applications, or further studies into its properties.


properties

IUPAC Name

4-chloro-6-methoxy-5-nitropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClN3O3/c1-12-5-3(9(10)11)4(6)7-2-8-5/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZTJXHWQWCLEJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=N1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60291159
Record name 4-chloro-6-methoxy-5-nitropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60291159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-methoxy-5-nitropyrimidine

CAS RN

52854-14-5
Record name 52854-14-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73560
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-chloro-6-methoxy-5-nitropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60291159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

100 g 5-nitro 4,6-dichloropyrimidine are heated in 1000 ml sodium ethylate solution (16.8 g sodium) for 10 hours to 50° C. Then the reaction mixture is evaporated under vacuum and the residue is stirred with water and vacuum treated. Subsequently, it is extracted several times with hot petroleum ether (boiling range 40° to 60° C.). After cooling, the crystals are vacuum treated and dried. 46 g 4-chloro-6-methoxy-5-nitropyrimidine are obtained having a melting point of 65° C.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Sodium methoxide (2.70 g, 50.0 mmol) was added portionwise over 10 min to a 0° C. suspension of 4,6-dichloro-5-nitropyrimidine (4.85 g, 25.0 mmol) in methanol (90 ml). On complete addition the mixture was stirred at 0° C for 2 h. The precipitate was filtered and the filtrate evaporated. The residue was suspended in isohexane and filtered. The filtrate was evaporated and the residue purified by flash column chromatography on silica, eluting with 5% ethyl acetate in isohexane. Collecting appropriate fractions gave 4-chloro-6-methoxy-5-nitropyrimidine (3.50 g, 74%) as a white solid: δH (400 MHz, CDCl3) 4.15 (3H, s), 8.65 (1H, s).
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
4.85 g
Type
reactant
Reaction Step Two
Quantity
90 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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